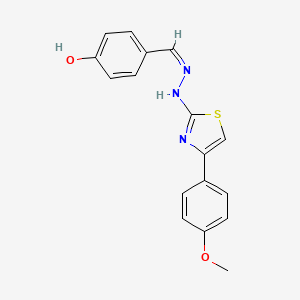

4-((Z)-((E)-(4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol

CAS No.: 1322212-99-6

Cat. No.: VC4497915

Molecular Formula: C17H15N3O2S

Molecular Weight: 325.39

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1322212-99-6 |

|---|---|

| Molecular Formula | C17H15N3O2S |

| Molecular Weight | 325.39 |

| IUPAC Name | 4-[(Z)-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]phenol |

| Standard InChI | InChI=1S/C17H15N3O2S/c1-22-15-8-4-13(5-9-15)16-11-23-17(19-16)20-18-10-12-2-6-14(21)7-3-12/h2-11,21H,1H3,(H,19,20)/b18-10- |

| Standard InChI Key | TWUOEBNIQNIVFW-ZDLGFXPLSA-N |

| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NN=CC3=CC=C(C=C3)O |

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The compound is synthesized via a one-pot, two-step protocol involving:

-

Condensation: 4-Methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions (glacial acetic acid) to form a thiosemicarbazone intermediate .

-

Cyclization: The intermediate undergoes cyclization with phenacyl bromide, yielding the thiazole ring system . Optimized conditions include refluxing in ethanol for 5–7 hours, achieving yields of 70–80% .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 3329 cm⁻¹ (–OH and –NH stretching), 1535 cm⁻¹ (C=N azomethine), and 1492 cm⁻¹ (C=N thiazole) confirm functional groups .

-

¹H NMR (DMSO-d₆): Signals include δ 3.79 ppm (singlet, –OCH₃), δ 6.96–8.26 ppm (aromatic protons), and δ 12.43 ppm (singlet, –NH) .

-

Mass Spectrometry: A molecular ion peak at m/z 355.29 (M+1) validates the molecular formula .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₂S |

| Molecular Weight | 325.39 g/mol |

| Solubility | Limited data; insoluble in water, soluble in DMSO/DMF |

| LogP (Predicted) | 3.2 ± 0.5 |

| Hydrogen Bond Donors | 2 (–OH and –NH) |

| Hydrogen Bond Acceptors | 5 (N, O, S) |

The compound’s amphiphilic nature arises from its phenolic –OH group and hydrophobic aryl rings, influencing its bioavailability and membrane permeability .

Biological Activity and Applications

Anticancer Activity

Benzylidenehydrazinyl-thiazoles inhibit human dihydroorotate dehydrogenase (hDHODH), a target in autoimmune diseases and cancer . Co-crystallization studies reveal:

-

The thiazole ring occupies the ubiquinone-binding pocket, forming hydrogen bonds with Ala55 and Arg136 .

-

The 4-methoxyphenyl group participates in π-π stacking with Phe62 and Leu46, stabilizing the inhibitor-enzyme complex .

Structure-Activity Relationship (SAR)

-

Thiazole Core: Essential for electronic interactions with biological targets. Substitution at the 4-position (e.g., methoxyphenyl) improves lipophilicity and target affinity .

-

Hydrazone Linkage: The Z,E-configuration optimizes spatial orientation for hydrogen bonding with residues like Gln47 .

-

Phenolic –OH Group: Enhances solubility and mediates interactions with polar amino acids (e.g., Ser215) .

Computational and QSAR Insights

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume